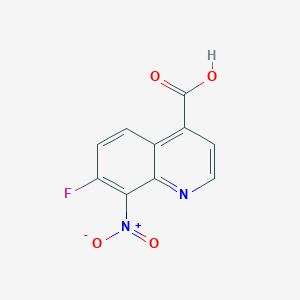
2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a 4-nitrophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-(4-Aminophenyl)-1H-imidazo(4,5-c)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The imidazo[4,5-c]pyridine core can interact with nucleic acids and proteins, affecting various cellular pathways.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral and antibacterial properties.
Imidazo[4,5-b]pyridine: Studied for its potential as a central nervous system agent.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties and enzyme inhibition.
Uniqueness: 2-(4-Nitrophenyl)-1H-imidazo(4,5-c)pyridine is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel therapeutic agents with specific biological activities.
Propiedades
Número CAS |
75007-81-7 |
|---|---|
Fórmula molecular |
C12H8N4O2 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)9-3-1-8(2-4-9)12-14-10-5-6-13-7-11(10)15-12/h1-7H,(H,14,15) |
Clave InChI |
GQHMDQHMZUMRMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


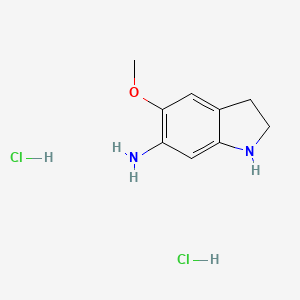
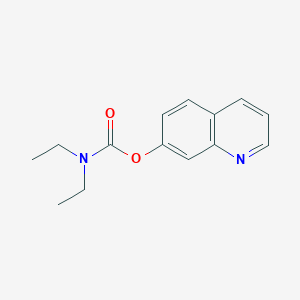



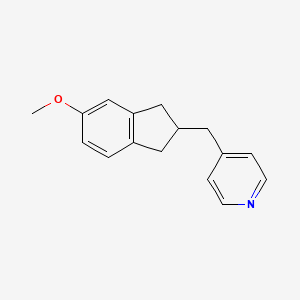

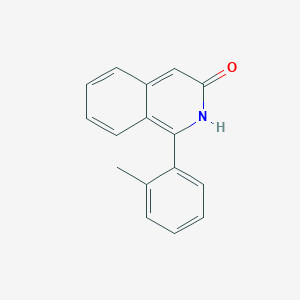




![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
